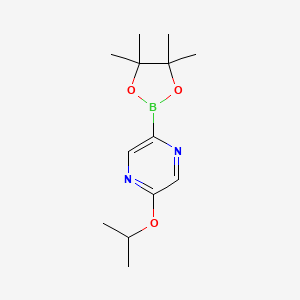

Pinacolester der 5-(Isopropoxy)pyrazin-2-borsäure

Übersicht

Beschreibung

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is a useful research compound. Its molecular formula is C13H21BN2O3 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

“Pinacolester der 5-(Isopropoxy)pyrazin-2-borsäure” wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Borsäuregruppe ist besonders nützlich bei der Entwicklung von Proteaseinhibitoren, einer Klasse von antiviralen Medikamenten, die die Virusreplikation verhindern, indem sie selektiv an virale Proteasen binden .

Suzuki-Miyaura-Kreuzkupplung

Diese Verbindung wird in der Suzuki-Miyaura-Kreuzkupplungsreaktion eingesetzt, einem palladiumkatalysierten Kreuzkupplungsprozess, der Kohlenstoff-Kohlenstoff-Bindungen bildet. Diese Reaktion wird häufig bei der Synthese komplexer organischer Verbindungen verwendet, darunter Pharmazeutika, Agrochemikalien und organische Materialien .

Inverse-Elektronen-Nachfrage-Diels-Alder-Reaktion

Die Verbindung dient als Reagenz in der Inverse-Elektronen-Nachfrage-Diels-Alder-Reaktion. Dieses Syntheseverfahren wird zur Konstruktion von sechsgliedrigen Ringen mit hoher Atomökonomie verwendet und findet Anwendung bei der Synthese von Naturstoffen und Pharmazeutika .

Simmons-Smith-Cyclopropanierung

Sie wird auch in der Simmons-Smith-Cyclopropanierungsreaktion eingesetzt, einem Verfahren zur Synthese von Cyclopropanen aus Alkenen. Cyclopropane sind wertvolle Motive in der medizinischen Chemie, da sie in einer Vielzahl von biologisch aktiven Molekülen vorkommen .

Polyen-Cyclisierung

Die Verbindung ist an Polyen-Cyclisierungsreaktionen beteiligt, die für die Synthese komplexer Naturstoffe entscheidend sind. Dieser Prozess ist wichtig für die Konstruktion von Polyengerüsten, die in vielen Antibiotika und Antimykotika vorkommen .

Stereoselektive Aldol-Reaktionen

Schließlich wird “this compound” in stereoselektiven Aldol-Reaktionen verwendet. Diese Reaktionen sind in der organischen Synthese von grundlegender Bedeutung für die Konstruktion von chiralen Molekülen, die bei der Herstellung verschiedener enantiomerenreiner Pharmazeutika unerlässlich sind .

Wirkmechanismus

Target of Action

The primary target of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The compound is converted to a mixture of organotrifluoroborate and pinacol . The rate of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The compound’s action results in the formation of new C–C bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biochemische Analyse

Biochemical Properties

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds . The boronic acid group in 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester forms a complex with the palladium catalyst, enabling the transmetalation step that is essential for the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can modulate the activity of these biomolecules .

Cellular Effects

The effects of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester on cellular processes are still under investigation. It is known that boronic esters can influence cell function by interacting with cellular proteins and enzymes. For instance, the reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can affect cell signaling pathways, gene expression, and cellular metabolism . These interactions can lead to changes in the activity of key enzymes and proteins, potentially altering cellular responses and functions.

Molecular Mechanism

At the molecular level, 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester exerts its effects through the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity . Additionally, the compound can bind to specific proteins, altering their conformation and function. These molecular interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but its reactivity with hydroxyl-containing biomolecules can lead to gradual degradation over time . Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester can result in sustained modulation of enzyme activity and cellular responses .

Dosage Effects in Animal Models

The effects of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can undergo metabolic transformations, such as oxidation and conjugation, which can influence the compound’s activity and stability . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound’s interactions with specific enzymes can modulate their activity, further influencing metabolic pathways and cellular responses .

Transport and Distribution

The transport and distribution of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The reversible covalent bonding of the boronic acid group with hydroxyl-containing biomolecules can also affect the compound’s distribution, as it can form complexes with proteins and other cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may be localized to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting signals and the nature of its interactions with cellular proteins . This subcellular localization can impact the compound’s activity and function, as it can modulate the activity of enzymes and proteins in specific cellular contexts.

Eigenschaften

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-8-15-10(7-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBQYHFETBUNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

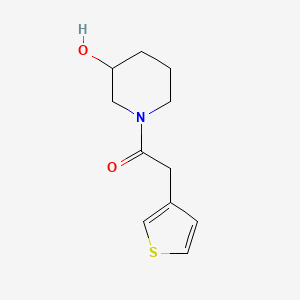

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)

![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)

![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)

![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)

![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)